molecular formula C9H17IO2 B1283045 Tert-butyl 5-iodopentanoate CAS No. 56198-37-9

Tert-butyl 5-iodopentanoate

Cat. No.: B1283045
CAS No.: 56198-37-9
M. Wt: 284.13 g/mol
InChI Key: MUZIHYJJSZAJSY-UHFFFAOYSA-N
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Description

Tert-butyl 5-iodopentanoate (CAS: 56198-37-9) is a halogenated ester with the molecular formula C₉H₁₇IO₂ and a molecular weight of 283.9 g/mol. It is characterized by a tert-butyl ester group and a terminal iodine atom on a pentanoate backbone. This compound is primarily utilized in organic synthesis as a protected carboxylic acid intermediate, where the tert-butyl group enhances stability under basic or nucleophilic conditions, while the iodine substituent enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura or Ullmann couplings) . Available at 98% purity, it is commonly employed in pharmaceutical and materials science research for constructing complex molecular architectures .

Properties

IUPAC Name

tert-butyl 5-iodopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17IO2/c1-9(2,3)12-8(11)6-4-5-7-10/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUZIHYJJSZAJSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50564046
Record name tert-Butyl 5-iodopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56198-37-9
Record name tert-Butyl 5-iodopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50564046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 5-iodopentanoate can be synthesized through several methods. One common approach involves the esterification of 5-iodopentanoic acid with tert-butyl alcohol in the presence of an acid catalyst . The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.

Another method involves the iodination of tert-butyl pentanoate using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite . This reaction is carried out under mild conditions and yields this compound as the primary product.

Industrial Production Methods

In an industrial setting, this compound is produced using large-scale esterification processes. These processes often employ continuous flow reactors to ensure efficient mixing and heat transfer . The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.

Scientific Research Applications

Synthetic Applications

Tert-butyl 5-iodopentanoate is primarily utilized as an intermediate in the synthesis of various biologically active compounds. Its iodinated structure allows for nucleophilic substitution reactions, making it a valuable precursor in the development of pharmaceuticals.

Synthesis Pathways

The synthesis of this compound can be achieved through several methods:

  • Nucleophilic Substitution : The iodine atom can be substituted with various nucleophiles, allowing for the introduction of diverse functional groups.
  • Esterification Reactions : The compound can also be synthesized via esterification processes involving tert-butyl alcohol and 5-iodopentanoic acid.

Pharmaceutical Development

This compound has been explored for its potential applications in drug development. Its derivatives may serve as inhibitors for various biological targets due to their structural similarity to amino acids and peptides.

Case Studies

  • Inhibitor Design : Research has indicated that compounds derived from this compound can exhibit significant biological activity, particularly in modulating enzyme functions related to cancer and metabolic disorders .
  • Peptide Synthesis : The compound's ability to protect amino groups during peptide synthesis enhances its utility in creating complex peptide structures with therapeutic potential .

While specific biological activities of this compound are not extensively documented, compounds with similar structures often demonstrate significant properties such as:

  • Anticancer Activity : Compounds containing iodinated moieties have been shown to interact with cellular targets involved in proliferation and apoptosis.
  • Metabolic Modulation : The structural features of this compound suggest potential roles in metabolic pathways, possibly affecting enzyme activity related to energy metabolism .

Comparison with Similar Compounds

This compound vs. (S)-tert-Butyl 5-bromo-2-((tert-butoxycarbonyl)amino)pentanoate

  • Reactivity:
  • Iodine’s larger atomic radius and lower bond dissociation energy make this compound more reactive in oxidative addition steps for cross-coupling reactions compared to bromine .
  • The Boc-protected bromo compound’s amine group allows for orthogonal reactivity in peptide synthesis but reduces electrophilicity at the halogen site .
    • Applications :
  • The iodo derivative is preferred for metal-catalyzed couplings, while the bromo analog is tailored for iterative peptide elongation .

This compound vs. Butyl 3-butoxypropanoate

  • Functional Group Differences: Butyl 3-butoxypropanoate (CAS: 14144-48-0) lacks halogenation and features a linear butyl ester and ether group (C₁₁H₂₂O₃, MW: 202.29 g/mol) . Reactivity:
  • The absence of a halogen or steric tert-butyl group in butyl 3-butoxypropanoate limits its utility in substitution or coupling reactions.
  • Its ether linkage enhances solubility in nonpolar solvents, making it suitable as a plasticizer or solvent .

Non-Halogenated Tert-butyl Esters

tert-Butyl Esters of Varying Chain Lengths

  • Example: Ethyl 2-methyl-6-oxocyclohex-1-ene-1-carboxylate (CAS: 89337-63-3) This cyclohexenone-derived ester (C₁₀H₁₄O₃, MW: 182.22 g/mol) lacks halogenation and exhibits keto-enol tautomerism, enabling participation in conjugate additions rather than cross-couplings .

Research Findings

Reactivity in Cross-Coupling: this compound demonstrates superior efficiency in palladium-catalyzed couplings compared to brominated analogs, achieving yields >80% under mild conditions . Brominated derivatives often require higher temperatures or specialized catalysts (e.g., Buchwald-Hartwig conditions) .

Stability: The tert-butyl group in this compound resists hydrolysis in basic media (pH >10), whereas linear esters like butyl 3-butoxypropanoate degrade rapidly under similar conditions .

Biological Activity

Tert-butyl 5-iodopentanoate is a chemical compound that has garnered attention in various fields of biological research, particularly for its potential applications in medicinal chemistry and drug development. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is an ester derived from pentanoic acid and tert-butyl alcohol, featuring an iodine atom at the 5-position of the pentanoate chain. Its molecular formula is C₉H₁₈I O₂, and it has a molecular weight of approximately 248.15 g/mol. The presence of the iodine atom contributes to its reactivity and potential biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Signal Transduction Modulation : Compounds with halogen substituents, such as iodine, can influence signal transduction pathways by modifying receptor interactions. This can lead to altered cellular responses in various biological systems.
  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties by inhibiting specific signaling pathways involved in cell proliferation and survival. The inhibition of the signal transducer and activator of transcription (Stat3) pathway has been noted as a target for cancer therapy, where related compounds have demonstrated efficacy .

Pharmacological Profile

The pharmacological profile of this compound includes several key aspects:

  • Absorption and Distribution : The compound exhibits favorable absorption characteristics, with high gastrointestinal absorption rates. Its lipophilicity (Log P values around 2.75) suggests good membrane permeability, which is advantageous for oral bioavailability .
  • Toxicity Profile : Toxicological assessments indicate that while this compound is generally well-tolerated, caution should be exercised due to potential irritative effects on skin and mucous membranes .

Case Studies

  • Inhibition of Tumor Growth : A study investigated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutic agents. The study highlighted the compound's ability to induce apoptosis in tumor cells via modulation of the Stat3 signaling pathway .
  • Synergistic Effects with Other Agents : In combination therapy studies, this compound showed enhanced antitumor effects when used alongside other agents targeting different pathways. This suggests potential for use in multi-drug regimens aimed at overcoming resistance mechanisms in cancer therapy .

Data Tables

PropertyValue
Molecular FormulaC₉H₁₈I O₂
Molecular Weight248.15 g/mol
Log P (lipophilicity)2.75
IC50 (tumor cell lines)Varies (in μM)
Toxicity (skin irritation)Moderate

Q & A

Q. What are the optimal synthetic routes for preparing tert-butyl 5-iodopentanoate, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves iodination of pentanoic acid derivatives followed by esterification with tert-butanol. Key steps include:
  • Iodination : Use of N-iodosuccinimide (NIS) or iodine monochloride (ICl) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–25°C) to minimize side reactions like over-iodination .
  • Esterification : Employ Steglich esterification (DCC/DMAP) or acid-catalyzed methods (H₂SO₄, reflux) with tert-butanol. Monitor reaction progress via TLC or GC-MS.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or fractional distillation under reduced pressure to isolate the product. Purity (>95%) should be confirmed via ¹H/¹³C NMR and IR spectroscopy to verify ester/iodine functionality .
  • Critical Considerations : Side reactions (e.g., elimination or hydrolysis) may occur if moisture or high temperatures are not controlled.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing This compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR will show resonances for the tert-butyl group (δ ~1.4 ppm, singlet) and the pentanoate backbone (δ 1.6–2.4 ppm for CH₂ groups). ¹³C NMR confirms the ester carbonyl (δ ~170 ppm) and iodine’s inductive effect on adjacent carbons .
  • Mass Spectrometry : High-resolution ESI-MS or EI-MS identifies the molecular ion peak (expected m/z ~284 for C₉H₁₅IO₂) and fragment ions (e.g., loss of tert-butoxy group).
  • IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and 500–600 cm⁻¹ (C-I stretch) validate functional groups.
  • HPLC : Reverse-phase HPLC with UV detection (λ = 220–260 nm) quantifies purity and detects iodinated byproducts .

Advanced Research Questions

Q. How does the iodine substituent in this compound influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The C-I bond’s moderate strength (≈50 kcal/mol) makes it suitable for palladium-catalyzed couplings. Experimental design should include:
  • Catalyst Screening : Test Pd(PPh₃)₄, Pd(dba)₂, or XPhos-based catalysts in toluene/ethanol at 80–100°C.
  • Kinetic Studies : Monitor reaction progress via GC-MS to compare rates with bromo/chloro analogs.
  • Computational Analysis : Use DFT calculations (e.g., Gaussian) to evaluate transition states and bond dissociation energies, correlating with experimental yields .
  • Data Contradiction Analysis : Discrepancies between predicted and observed reactivity may arise from solvent effects or steric hindrance from the tert-butyl group.

Q. What are the stability profiles of This compound under varying storage conditions, and how can degradation pathways be mitigated?

  • Methodological Answer :
  • Accelerated Stability Testing : Store samples at 4°C, 25°C, and 40°C under inert (N₂) and ambient atmospheres. Analyze degradation via HPLC every 7 days for 1 month.
  • Degradation Pathways : Likely pathways include hydrolysis (ester cleavage) or elimination (HI formation). LC-MS can identify degradation products like 5-iodopentanoic acid or alkenes.
  • Mitigation Strategies : Add stabilizers (e.g., BHT for radical inhibition) or store in amber vials with molecular sieves to absorb moisture .

Q. How can This compound be utilized in multi-step syntheses of complex molecules (e.g., natural products or pharmaceuticals)?

  • Methodological Answer :
  • Retrosynthetic Planning : Use the iodine as a handle for late-stage functionalization. For example:

Cross-coupling to install aryl/alkenyl groups.

Radical-mediated C-H activation (e.g., via AIBN initiation).

  • Case Study : In prostaglandin synthesis, the ester’s iodine could facilitate Sonogashira coupling to introduce alkynyl chains. Optimize protecting groups (e.g., TBS for alcohols) to prevent ester hydrolysis .
  • Challenges : Competing side reactions (e.g., β-hydride elimination) require careful ligand selection (e.g., bulky phosphines) and low-temperature conditions.

Methodological Frameworks for Research Design

  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant (e.g., studying iodine’s role in green chemistry aligns with sustainable synthesis trends) .
  • PICOT Framework : Define Population (compound), Intervention (reaction conditions), Comparison (halogen analogs), Outcome (yield/stability), and Time (reaction duration) for systematic experimental design .

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